molecular formula C8H13NO B065676 3,5-Hexadien-2-one, 6-(dimethylamino)-, (E,E)-(9CI) CAS No. 182503-41-9

3,5-Hexadien-2-one, 6-(dimethylamino)-, (E,E)-(9CI)

Katalognummer: B065676
CAS-Nummer: 182503-41-9
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: SRXFDENAXRJYEI-YDFGWWAZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Dimethylamino)-3,5-hexadiene-2-one is an organic compound characterized by the presence of a dimethylamino group attached to a hexadiene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-3,5-hexadiene-2-one typically involves the reaction of dimethylamine with a suitable diene precursor under controlled conditions. One common method involves the use of a Michael addition reaction, where dimethylamine is added to a conjugated diene system. The reaction is usually carried out in the presence of a base catalyst, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 6-(Dimethylamino)-3,5-hexadiene-2-one can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound from reaction by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Dimethylamino)-3,5-hexadiene-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-(Dimethylamino)-3,5-hexadiene-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Dimethylamino)-3,5-hexadiene-2-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the conjugated diene system can undergo electron transfer reactions, affecting cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Dimethylamino)-3,5-hexadiene-2-one is unique due to its combination of a dimethylamino group and a conjugated diene system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and material science .

Eigenschaften

CAS-Nummer

182503-41-9

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

(3E,5E)-6-(dimethylamino)hexa-3,5-dien-2-one

InChI

InChI=1S/C8H13NO/c1-8(10)6-4-5-7-9(2)3/h4-7H,1-3H3/b6-4+,7-5+

InChI-Schlüssel

SRXFDENAXRJYEI-YDFGWWAZSA-N

SMILES

CC(=O)C=CC=CN(C)C

Isomerische SMILES

CC(=O)/C=C/C=C/N(C)C

Kanonische SMILES

CC(=O)C=CC=CN(C)C

Synonyme

3,5-Hexadien-2-one, 6-(dimethylamino)-, (E,E)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.